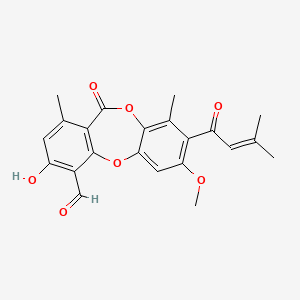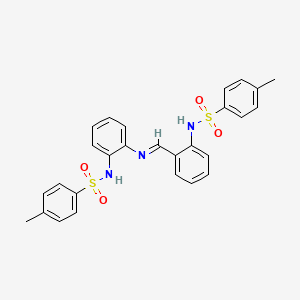
m-PEG7-aldehyde
Übersicht
Beschreibung
m-PEG7-aldehyde: is a chemical compound that belongs to the family of polyethylene glycol derivatives. It is a water-soluble compound widely used in various fields, including medical, environmental, and industrial research. The compound contains an aldehyde group, which reacts specifically with hydrazide and aminooxy groups . The modification with polyethylene glycol increases the aqueous solubility of the resulting compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG7-aldehyde typically involves the reaction of polyethylene glycol with an aldehyde-containing reagent. The aldehyde group can be introduced through various chemical reactions, such as oxidation of primary alcohols or reduction of carboxylic acids . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as pyridinium chlorochromate or sodium borohydride .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where polyethylene glycol is reacted with aldehyde-containing reagents under controlled conditions. The process involves purification steps like distillation and crystallization to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: m-PEG7-aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can react with nucleophiles like hydrazides and aminooxy compounds to form hydrazones and oximes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Hydrazides in ethanol, aminooxy compounds in aqueous buffer.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Hydrazones and oximes.
Wissenschaftliche Forschungsanwendungen
m-PEG7-aldehyde has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the modification of biomolecules and polymers.
Biology: Utilized in the conjugation of proteins and peptides for various biological assays and studies.
Medicine: Applied in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Employed in the production of coatings, adhesives, and other materials that require enhanced solubility and stability.
Wirkmechanismus
The mechanism of action of m-PEG7-aldehyde involves its aldehyde group reacting with specific functional groups on target molecules. The aldehyde group forms covalent bonds with hydrazide and aminooxy groups, leading to the formation of stable conjugates . This reactivity is utilized in various applications, such as drug delivery and bioconjugation, where the compound enhances the solubility and stability of the resulting products .
Vergleich Mit ähnlichen Verbindungen
m-PEG-aldehyde: Another polyethylene glycol derivative with an aldehyde group, used for similar applications.
Aldehyde-PEG-acid: Contains both aldehyde and carboxylic acid groups, offering additional reactivity for bioconjugation.
Aldehyde-PEG-amine: Features both aldehyde and amine groups, providing versatility in chemical reactions.
Uniqueness: m-PEG7-aldehyde is unique due to its specific chain length and the presence of an aldehyde group, which provides a balance between solubility and reactivity. This makes it particularly suitable for applications requiring precise control over molecular interactions and stability .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O8/c1-18-5-6-20-9-10-22-13-14-24-16-15-23-12-11-21-8-7-19-4-2-3-17/h3H,2,4-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRPYQRIPDCCAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















